molecular formula C8H11NO B3031753 3-Ethoxy-2-methylpyridine CAS No. 6652-01-3

3-Ethoxy-2-methylpyridine

Cat. No.: B3031753
CAS No.: 6652-01-3
M. Wt: 137.18 g/mol
InChI Key: YUHXVWQQUNUOGH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. While specific data for this compound are absent in the provided evidence, its structure can be inferred from analogous pyridine derivatives. Pyridine derivatives with alkoxy and alkyl substituents are frequently utilized in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties . The methyl group at the 2-position may influence steric interactions and ring electronics, affecting reactivity and binding affinity.

Properties

CAS No.

6652-01-3

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethoxy-2-methylpyridine

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3

InChI Key

YUHXVWQQUNUOGH-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC=C1)C

Canonical SMILES

CCOC1=C(N=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table compares 3-Ethoxy-2-methylpyridine with structurally related pyridine compounds identified in the evidence.

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound Ethoxy (3), Methyl (2) C₈H₁₁NO 137.18 (calculated) Not provided Estimated higher lipophilicity (Log Kow ~2.2–2.5) vs. methoxy analogues; potential use in drug synthesis.
3-Iodo-2-methoxy-5-methylpyridine Iodo (3), Methoxy (2), Methyl (5) C₈H₁₀INO 263.09 (calculated) Not provided Bulky iodo substituent increases molecular weight; likely used in cross-coupling reactions.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Methoxy (2), Methyl (5), Acetyl (3) C₁₀H₁₃NO₂ 193.23 103366-18-7 Ketone functionality enhances reactivity for condensation reactions.
3-(Dimethoxymethyl)-5-methoxypyridine Dimethoxymethyl (3), Methoxy (5) C₉H₁₃NO₃ 183.20 (calculated) Not provided Polar substituents may increase water solubility.
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Methoxy (5), Acrylate (3) C₁₀H₁₁NO₃ 193.20 (calculated) Not provided Conjugated acrylate group enables polymerization or photochemical applications.

Key Observations:

Substituent Effects: Ethoxy vs. Methyl Position: A methyl group at the 2-position (as in this compound) may induce steric hindrance, affecting regioselectivity in reactions compared to methyl groups at the 5-position (e.g., 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone) .

Functional Group Diversity: Iodo substituents (e.g., 3-Iodo-2-methoxy-5-methylpyridine) enable participation in cross-coupling reactions, a feature absent in non-halogenated derivatives . Acetyl or acrylate groups (e.g., 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone) expand utility in condensation or polymerization reactions .

Molecular Weight Trends :

  • Halogenated derivatives (e.g., iodopyridines) exhibit significantly higher molecular weights (~260–300 g/mol), impacting their pharmacokinetic profiles .
  • Polar substituents (e.g., dimethoxymethyl) reduce Log Kow values, increasing water solubility for applications in aqueous-phase catalysis .

Property Estimation:

  • Log Kow: Ethoxy-containing pyridines likely exhibit higher Log Kow values (~2.2–2.5) compared to methoxy analogues (e.g., ~2.1 for non-pyridine esters in –3), aligning with trends in alkyl chain elongation .
  • Solubility : Ethoxy groups may reduce water solubility relative to methoxy or hydroxylated derivatives (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol in ) .

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